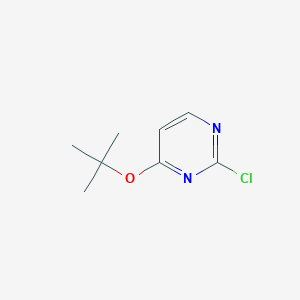

4-(tert-Butoxy)-2-chloropyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 4-(tert-Butoxy)-2-chloropyrimidine has been discussed in various studies. For instance, the synthesis and characterization of poly(4-tert-butoxystyrene) and poly(4-tert-butoxy-.alpha.-methylstyrene) have been reported .Molecular Structure Analysis

The molecular structure of compounds similar to 4-(tert-Butoxy)-2-chloropyrimidine has been analyzed in several studies . For example, the crystal structure of bis(μ-4-tert-butoxy-4-oxobut-2-en-2-olato)bis[(4-tert-butoxy-4-oxobut-2-en-2-olato)ethanolzinc(II)] was analyzed using X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 4-(tert-Butoxy)-2-chloropyrimidine have been studied . For example, the thermal decomposition of di-tert-butyl peroxide, a compound containing a tert-butoxy group, has been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-(tert-Butoxy)-2-chloropyrimidine have been reported . For example, [4-(tert-Butoxy)phenyl]trimethylsilane, a compound with a similar tert-butoxy group, has a molecular weight of 222.40 g/mol .Aplicaciones Científicas De Investigación

L-Aspartic acid 4-tert-butyl ester

- Application Summary : This compound is used in biochemical research .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The outcomes of its application are not specified in the source .

tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

- Application Summary : This compound is used in the study of crystal and molecular structures .

- Methods of Application : The compound was prepared via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .

- Results or Outcomes : The title compound crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 2 1 /c with four molecules in the unit cell .

[4-(tert-butoxy)phenyl]trimethoxysilane

- Application Summary : This compound is used in the study of chemical structures .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The [4-(tert-butoxy)phenyl]trimethoxysilane molecule contains a total of 40 bonds. There are 18 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) .

The tert-butyl group in chemistry and biology

- Application Summary : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The tert-butyl group has implications in biosynthetic and biodegradation pathways .

A Direct and Sustainable Synthesis of Tertiary Butyl Esters

- Application Summary : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Process for Preparing 4-tert-butoxy-chlorobenzene

- Application Summary : This invention relates to a preparation method of 4-t butoxy chlorobenzene .

- Methods of Application : P chlorophenol and isobutene are main reaction materials and catalyst is brimstone acid with deepness is 3098Wt% and season ammonia salt is assistant, then the 4-t butoxy chlorobenzene is prepared through etherealization .

- Results or Outcomes : The reaction is done under normal temperature and solvents are benzene, toluene, dimethyl benzene etc. petrochemicals that easy to get, and the solid material p chlorophenol and gas material isobutene are easy dissolve in the several kind of reaction solvents .

Safety And Hazards

Direcciones Futuras

The future directions in the research of compounds similar to 4-(tert-Butoxy)-2-chloropyrimidine could involve further investigation into their synthesis, characterization, and potential applications . For instance, the synthesis of well-defined poly(styrene)-b-poly(p-tert-butoxystyrene) multiblock copolymer from poly(alkoxyamine) macroinitiator represents a novel approach in this field .

Propiedades

IUPAC Name |

2-chloro-4-[(2-methylpropan-2-yl)oxy]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFBNKHDNDRSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270315 | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butoxy)-2-chloropyrimidine | |

CAS RN |

614729-28-1 | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614729-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

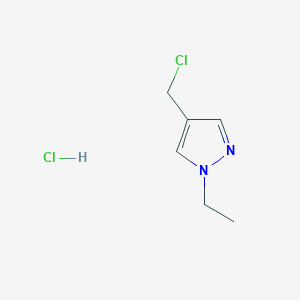

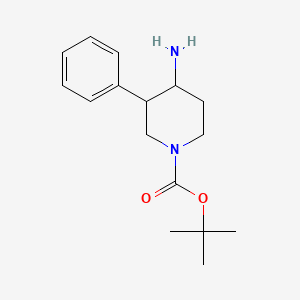

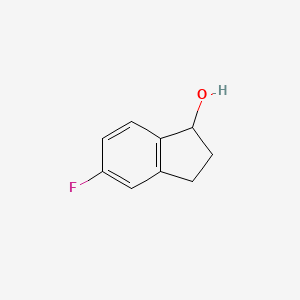

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)